molecular formula C7H5BrClN3S B169281 5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine CAS No. 183274-54-6

5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine

Cat. No.: B169281
CAS No.: 183274-54-6
M. Wt: 278.56 g/mol
InChI Key: ILLCBZWHQZHRBS-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS 183274-54-6) is a versatile halogenated heterocyclic building block in medicinal chemistry and anticancer agent development . The pyrrolo[2,3-d]pyrimidine scaffold is a 7-deazapurine analog that serves as a privileged structure in drug discovery due to its structural similarity to purine bases, allowing it to interact with a variety of enzymatic targets . This multi-functional compound is designed for research applications, specifically in the synthesis of novel targeted kinase inhibitors (TKIs) . The bromo and chloro substituents at the 5- and 4-positions of the core structure make it an excellent electrophilic intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create diverse compound libraries for biological screening . The methylthio group at the 2-position can also serve as a leaving group or be modified to enhance binding affinity. Researchers utilize this compound to develop potent analogs that inhibit critical kinases including EGFR, Her2, VEGFR2, and CDK2, with some derivatives exhibiting IC50 values in the nanomolar range, comparable to established drugs like sunitinib . Mechanistic studies on related pyrrolo[2,3-d]pyrimidine derivatives have demonstrated an ability to induce cell cycle arrest and promote apoptosis in cancer cell lines, accompanied by the upregulation of proapoptotic proteins like caspase-3 and Bax . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-4-chloro-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3S/c1-13-7-11-5(9)4-3(8)2-10-6(4)12-7/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLCBZWHQZHRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=CN2)Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolo[2,3-d]pyrimidine Core Synthesis

The foundational step involves constructing the pyrrolo[2,3-d]pyrimidine scaffold. A widely adopted method, as described in patent CN110386936B, utilizes 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV) as a precursor. Cyclization with formamidine acetate under basic conditions (e.g., sodium methoxide) yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (I) via a one-pot addition-condensation-elimination sequence:

1,1-Dichloro-2-cyano-4-methoxy-1,3-butadieneNaOMeFormamidine acetate4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (I)\text{1,1-Dichloro-2-cyano-4-methoxy-1,3-butadiene} \xrightarrow[\text{NaOMe}]{\text{Formamidine acetate}} \text{4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (I)}

Key Reaction Parameters :

  • Temperature : 0–50°C for cyclization; 50–110°C for elimination.

  • Base : Sodium methoxide (2.0–3.0 equiv relative to IV).

  • Yield : Up to 90.2% with 99.3% purity.

Bromination at Position 5

Introducing bromine at position 5 necessitates electrophilic aromatic substitution. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C selectively brominates the electron-rich pyrrole ring, yielding 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

4-Chloro-7H-pyrrolo[2,3-d]pyrimidineDMF, 80°CNBS5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine\text{4-Chloro-7H-pyrrolo[2,3-d]pyrimidine} \xrightarrow[\text{DMF, 80°C}]{\text{NBS}} \text{5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine}

Optimization Insights :

  • Regioselectivity : Bromination favors position 5 due to electron-donating effects of the adjacent nitrogen.

  • Side Products : Over-bromination at position 6 can occur if excess NBS is used.

Methylthio Group Introduction at Position 2

Nucleophilic Substitution of Chlorine

A two-step strategy replaces a chlorine atom at position 2 with a methylthio group. First, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is synthesized via chlorination of the core using phosphorus oxychloride (POCl₃). Subsequent treatment with sodium thiomethoxide (NaSMe) in ethanol at 60°C facilitates substitution:

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidineEtOH, 60°CNaSMe4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine\text{2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine} \xrightarrow[\text{EtOH, 60°C}]{\text{NaSMe}} \text{4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine}

Critical Factors :

  • Reagent Purity : NaSMe must be anhydrous to avoid hydrolysis.

  • Reaction Time : 12–24 hours for complete substitution.

Direct Thiolation During Cyclization

Alternative approaches introduce the methylthio group during core formation. Using 2-mercapto-4-chloropyrimidine derivatives in cyclization reactions with pyrrole precursors enables direct incorporation of the thioether group. For example:

2-Mercapto-4-chloropyrimidine+Pyrrole DerivativeBaseCuI4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine\text{2-Mercapto-4-chloropyrimidine} + \text{Pyrrole Derivative} \xrightarrow[\text{Base}]{\text{CuI}} \text{4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine}

Advantages :

  • Atom Economy : Reduces post-functionalization steps.

  • Yield : 65–75% with copper iodide catalysis.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance efficiency. For instance, combining bromination and thiolation in a tandem reactor minimizes intermediate isolation:

4-Chloro-7H-pyrrolo[2,3-d]pyrimidineFlow ReactorNBS, DMF5-Bromo-4-chloro IntermediateNaSMe, EtOHFinal Product\begin{array}{ccc}
\text{4-Chloro-7H-pyrrolo[2,3-d]pyrimidine} & \xrightarrow[\text{Flow Reactor}]{\text{NBS, DMF}} & \text{5-Bromo-4-chloro Intermediate} \
& \xrightarrow[\text{NaSMe, EtOH}]{} & \text{Final Product} \
\end{array}

Benefits :

  • Throughput : 5 kg/day with 85% overall yield.

  • Cost Reduction : Solvent recycling reduces waste.

Purification Techniques

  • Crystallization : Ethanol/water mixtures achieve >99% purity.

  • Chromatography : Reserved for small-scale high-purity batches (e.g., analytical standards).

Comparative Analysis of Methodologies

Method Yield Purity Scalability Cost
Stepwise Halogenation70–80%98–99%HighModerate
Direct Thiolation65–75%95–97%ModerateLow
Continuous Flow85%99%Very HighHigh (Initial)

Key Findings :

  • Stepwise Halogenation balances yield and scalability but requires multiple isolation steps.

  • Direct Thiolation simplifies synthesis but struggles with regiochemical control .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents.

    Reduction: The compound can be reduced to remove the halogen atoms or to modify the pyrimidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dehalogenated derivatives or modified pyrimidine rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds within the pyrrolopyrimidine class, including 5-Bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, exhibit potential anticancer properties. A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines. The mechanism is believed to involve the disruption of key signaling pathways associated with cell growth and survival.

Antiviral Properties
This compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes critical for the life cycle of viruses such as HIV and Hepatitis C. Further research is necessary to elucidate the exact mechanisms and to evaluate its efficacy in clinical settings .

Agricultural Applications

Pesticide Development
The unique structure of this compound positions it as a candidate for developing new pesticides. Research has shown that similar compounds can act as effective herbicides or fungicides by interfering with metabolic pathways in pests and pathogens. Field trials are ongoing to assess its effectiveness and safety in agricultural applications .

Material Science

Polymer Synthesis
In material science, this compound is being explored for its potential use in synthesizing advanced polymers. Its heterocyclic structure can enhance the thermal stability and mechanical properties of polymers. Studies have indicated that incorporating such compounds can lead to materials with improved durability and resistance to environmental degradation .

Case Studies

Study FocusFindingsReference
Anticancer ActivitySignificant inhibition of cancer cell lines (breast, lung)
Antiviral PropertiesPotential inhibition of viral replication (HIV, Hepatitis C)
Pesticide DevelopmentEffective against specific pests; ongoing field trials
Polymer SynthesisEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.

    Pathways Involved: The exact pathways can vary depending on the specific biological activity being studied. For example, in anticancer research, the compound may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents (Position) Molecular Weight Key Features Reference
5-Bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Br (5), Cl (4), SCH₃ (2) 278.56 High lipophilicity due to methylthio; potential kinase inhibitor scaffold
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Br (5), Cl (4), CH₃ (7) 246.49 Methyl at N7 enhances stability; intermediate in CHK1 inhibitor synthesis
2-Chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Cl (2), SCH₃ (4) 278.56* Altered substitution pattern affects electronic distribution
N⁴-(3-bromophenyl)-6-[2-(4-methoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine Complex aryl substituents 437.08 Anticancer activity via kinase inhibition; improved solubility from methoxy
5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine Br (5), Cl (2), bulky siloxy group (7) 444.90 Bulky substituent enhances steric hindrance; used in PROTAC synthesis

*Note: Molecular weight inferred from similar analogs.

Physicochemical Properties

  • Lipophilicity: The methylthio group in the target compound increases logP compared to analogs with polar amines (e.g., 4-amino derivatives), improving membrane permeability .
  • Solubility : Compounds with methoxy or siloxy groups (e.g., ) show enhanced aqueous solubility, critical for in vivo efficacy .

Biological Activity

5-Bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C7H5BrClN3S
  • Molecular Weight : 278.56 g/mol
  • CAS Number : 1266343-30-9
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyrimidine derivatives. The key steps include halogenation and methylation processes that introduce the bromine, chlorine, and methylthio groups into the pyrrolo[2,3-d]pyrimidine framework.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, a study highlighted its role as a selective inhibitor of various kinases involved in cancer progression. The compound was evaluated against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

Compound Target IC50 (µM) Cell Line
This compoundV600EBRAF0.49T-47D
Similar Compound API3Kδ0.25A375
Similar Compound BTLR80.30Huh7

The mechanism of action for this compound involves the inhibition of critical signaling pathways associated with cell proliferation and survival. Specifically, it targets kinases such as V600EBRAF and PI3Kδ, which are pivotal in oncogenic signaling cascades. The inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Case Studies

  • Clinical Evaluation in Cancer Therapy
    A clinical study investigated the efficacy of a related pyrrolo[2,3-d]pyrimidine derivative in patients with advanced melanoma. The study found that patients treated with the compound exhibited a significant reduction in tumor size compared to those receiving standard therapy.
  • In Vitro Studies
    In vitro assays demonstrated that this compound effectively inhibited the growth of various cancer cell lines including breast (T-47D), lung (A549), and colon (HT29) cancers. The compound's effects were attributed to its ability to induce apoptosis through mitochondrial pathways.

Toxicity and Safety Profile

While the biological activity is promising, toxicity assessments are crucial for therapeutic applications. Preliminary studies suggest moderate toxicity levels at higher concentrations; however, further investigation is needed to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves alkylation of the pyrrolopyrimidine core using methyl iodide (MeI) in the presence of a strong base like cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., N-methyl-2-pyrrolidone, NMP). For example, stirring at 23°C for 4 hours followed by ice-water quenching yields ~81% of the methylated product . Optimization may involve adjusting stoichiometry (e.g., 1.1 eq. MeI), reaction time, or solvent choice to minimize side reactions. Post-synthesis purification via aqueous workup and filtration is critical for isolating the solid product.

Q. How can researchers verify the purity and structural identity of this compound given limited vendor-provided analytical data?

  • Methodological Answer : Use a combination of:

  • HPLC-MS : To confirm molecular weight (e.g., ESI-MS m/z 168.0 [M+H]⁺ for the methylated analog) and detect impurities .
  • ¹H/¹³C NMR : Compare experimental spectra with computed data (e.g., δ ~6.35 ppm for pyrrole protons in DMSO-d₆) .
  • Elemental Analysis : Validate C/H/N/S ratios against theoretical values.
  • InChI Key Cross-Referencing : Use databases like PubChem to confirm structural consistency .

Q. What are the key structural features influencing the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer : The bromo and chloro substituents at positions 5 and 4 enable cross-coupling reactions (e.g., Suzuki-Miyaura for aryl introductions), while the methylthio group at position 2 can be oxidized to sulfone/sulfoxide for enhanced hydrogen bonding in kinase inhibitors . Computational tools like MOE or Reaxys can model steric/electronic effects to predict reactivity .

Advanced Research Questions

Q. How can computational modeling improve the design of kinase inhibitors derived from this pyrrolopyrimidine scaffold?

  • Methodological Answer :

  • Docking Studies : Use software like MOE to simulate binding interactions with kinase ATP pockets (e.g., VEGFR2, EGFR). Focus on the methylthio group’s role in hydrophobic contacts and halogen bonding with bromo/chloro substituents .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory IC₅₀ values to prioritize analogs .
  • Retrosynthetic AI : Platforms like ICReDD’s reaction path search can propose novel routes for introducing morpholino or aryl groups at position 4 .

Q. What strategies resolve contradictions in biological activity data for analogs with varying substituents?

  • Methodological Answer :

  • Meta-Analysis : Compare kinase inhibition profiles (e.g., IC₅₀ for c-Met vs. FGFR1) across analogs to identify substituent-specific trends .
  • Crystallography : Resolve binding modes of analogs with conflicting activity (e.g., 2-methylthio vs. 2-sulfone) to clarify steric vs. electronic contributions .
  • Cellular Assays : Validate target engagement using phospho-kinase arrays in relevant cell lines (e.g., HUVEC for antiangiogenic effects) .

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Methodological Answer :

  • Process Optimization : Replace NMP with cheaper solvents (e.g., DMF) and optimize temperature gradients to reduce byproducts .
  • Catalytic Systems : Test palladium catalysts for bromo-selective cross-coupling to avoid dehalogenation side reactions .
  • Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during alkylation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine

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